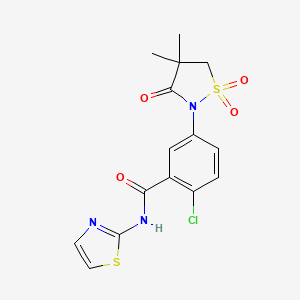

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-(1,3-thiazol-2-yl)benzamide

Description

The exact mass of the compound 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide is 399.0114260 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S2/c1-15(2)8-25(22,23)19(13(15)21)9-3-4-11(16)10(7-9)12(20)18-14-17-5-6-24-14/h3-7H,8H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMSLRZNTHQBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Thiazolidinone Ring : This feature is known for its role in various biological activities.

- Benzamide Core : Often associated with pharmacological properties.

- Chloro and Dimethyl Substituents : These groups may enhance the compound's activity and selectivity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance:

- Efficacy Against Bacteria : Compounds similar to this compound have shown effectiveness against various strains of bacteria including E. coli and S. aureus. Studies have utilized standard antibiotics for comparison and found promising results in inhibiting bacterial growth .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| 2-Chloro Compound | E. coli | 20 |

| 2-Chloro Compound | S. aureus | 22 |

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. The compound's ability to scavenge free radicals is critical in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Assay | 30 |

These values suggest that the compound exhibits moderate antioxidant activity compared to established antioxidants like ascorbic acid.

Antidiabetic Activity

The thiazolidinone derivatives have been studied for their effects on glucose metabolism. Specifically:

- PPARγ Agonism : The compound may act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), influencing insulin sensitivity and glucose homeostasis .

Research has demonstrated that certain derivatives enhance glucose uptake in adipocytes and muscle cells.

The biological effects of this compound are believed to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with PPARγ suggests a mechanism for antidiabetic effects.

- Antioxidant Defense : The ability to scavenge free radicals contributes to its protective effects against cellular damage.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various thiazolidinone derivatives including the target compound against clinical isolates of E. coli and S. aureus. Results indicated that the compound exhibited superior activity compared to traditional antibiotics .

Study 2: Antioxidant Potential

Another investigation focused on the antioxidant properties using DPPH and ABTS assays. The findings revealed that the compound effectively reduced oxidative stress markers in vitro .

Study 3: Antidiabetic Mechanism

Research exploring the antidiabetic mechanisms found that the compound enhances insulin sensitivity in vitro through PPARγ activation pathways. This study highlighted its potential as a therapeutic agent for managing diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.